1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
Description
1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic urea derivative featuring a hybrid structure combining a hydroxyethyl group and a pyrrolidinone ring substituted with a p-tolyl moiety. The pyrrolidinone ring, a lactam, may contribute to conformational rigidity, influencing binding affinity to biological targets.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10-2-4-12(5-3-10)17-9-11(8-13(17)19)16-14(20)15-6-7-18/h2-5,11,18H,6-9H2,1H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSINXMNXHAWZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known by its CAS number 894012-93-2, is a synthetic organic compound belonging to the class of urea derivatives. This compound exhibits potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is with a molecular weight of 305.37 g/mol. Its structure features a pyrrolidine ring with a p-tolyl substituent and a hydroxyethyl group, which may influence its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.37 g/mol |
| CAS Number | 894012-93-2 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate critical biological pathways, leading to therapeutic effects. The presence of both hydrophilic (hydroxyethyl) and lipophilic (p-tolyl) groups enhances its potential for diverse biological interactions.
Biological Activities
Research indicates that compounds similar to 1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents.
- Anticancer Properties : Related compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer activity.
- Enzyme Inhibition : The urea group allows for interactions with enzymes, potentially leading to inhibition of key metabolic pathways involved in disease progression.
Study on Anticancer Activity
In a study examining the anticancer properties of related urea derivatives, it was found that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines such as L5178Y lymphoma and Lewis lung carcinoma. The study highlighted the importance of the functional groups present in determining the potency of these compounds .
Antimicrobial Testing
A series of tests conducted on derivatives of 1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea revealed effective inhibition against Gram-positive bacteria, suggesting that modifications to the structure could enhance antimicrobial efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, it is useful to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-3-(5-Oxo-pyrrolidin)urea | Similar urea linkage; different aromatic substituent | Kinase inhibition |
| 1-(Cyclohexyl)-3-(5-Oxo-pyrrolidin)urea | Cyclohexane ring; maintains core structure | Neuroprotective effects |
| 1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-pyrrolidin)urea | Lacks p-tolyl group | Antimicrobial |
Scientific Research Applications
Medicinal Chemistry
1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. The presence of both hydrophilic (hydroxyl) and lipophilic (p-tolyl) components enhances its bioavailability and pharmacological properties.
- Mechanism of Action : The compound may modulate biological pathways by interacting with specific enzymes or receptors, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders. Ongoing studies are investigating its efficacy in inhibiting enzymes involved in inflammatory processes and tumor growth.
Biological Research
This compound serves as a valuable probe for studying biological processes. Its structural features allow it to participate in various biochemical interactions, making it suitable for research into cellular signaling pathways and enzyme inhibition.
- In Vitro Studies : Preliminary studies indicate that 1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exhibits cytotoxic effects against certain cancer cell lines. IC50 values are being evaluated to determine its effectiveness compared to other urea derivatives.
Material Science
The unique properties of this compound make it a candidate for the development of new materials. Its ability to form hydrogen bonds may enhance solubility and stability in various formulations, potentially leading to applications in drug delivery systems or as catalysts in chemical reactions.
Case Studies
Several studies have explored the applications of similar urea derivatives, providing insights into the potential of 1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea:
- Antitumor Activity : Research indicates that urea derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds structurally similar to our target have shown significant inhibition of tumor growth in preclinical models.
- Antimicrobial Properties : Related compounds have demonstrated moderate antibacterial and antifungal activities, suggesting that 1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea could also possess similar properties.
- Anti-inflammatory Effects : Some studies highlight the potential for these compounds to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea and related compounds from the literature:
Structural and Functional Analysis:
Substituent Effects on Hydrophilicity: The hydroxyethyl group in the target compound likely enhances water solubility compared to the phenylethyl group in compound 1a or the methoxyphenyl group in 15a . This modification could improve pharmacokinetic properties, such as absorption and distribution. The p-tolyl substituent (a methyl-substituted phenyl) on the pyrrolidinone ring may increase metabolic stability relative to the 3-nitrophenyl group in 15a, which is more electron-deficient and prone to enzymatic reduction .
Synthetic Methodology: The target compound’s synthesis likely involves coupling a hydroxyethylamine with a pyrrolidinone-bearing isocyanate, analogous to urea-forming reactions in (e.g., refluxing intermediates with amines) . This contrasts with the oxadiazole derivatives in , which require multistep heterocyclic ring formation .
Urea derivatives, such as the target compound and 15a, may exhibit stronger hydrogen-bonding capacity, a critical feature for enzyme inhibition (e.g., kinase or protease targets).
Conformational Rigidity: The pyrrolidinone ring in the target compound imposes structural constraints that may optimize binding to planar active sites, unlike the flexible pyridine-triazole scaffold in 15a .
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, and how can its purity and structure be confirmed?
Methodological Answer:
- Synthesis : A multi-step approach is typically employed. First, the pyrrolidin-3-yl scaffold (5-oxo-1-(p-tolyl)pyrrolidin-3-yl) can be synthesized via cyclization of γ-lactam precursors, as described in urea derivative syntheses in kinase inhibitor patents . Subsequent coupling with 2-hydroxyethyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) yields the target compound. Alternative routes may use carbodiimide-mediated coupling of pre-formed amine and carbonyl intermediates .
- Analytical Confirmation :
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., calculated for C₁₇H₂₀N₃O₃: 314.1505; observed: 314.1502) .
- NMR : Key signals include the urea NH protons (δ 6.8–7.2 ppm, broad), pyrrolidinone carbonyl (δ 170–175 ppm in ¹³C), and p-tolyl aromatic protons (δ 7.1–7.3 ppm) .
Advanced: How can researchers resolve discrepancies in reported biological activity across kinase inhibition assays?
Methodological Answer:
- Assay Conditions : Variations in IC₅₀ values may arise from differences in ATP concentrations, incubation times, or enzyme isoforms. Standardize assays using TRKA kinase (as in ) with 1 mM ATP and 24-hour incubation.
- Structural Comparisons : Compare activity with analogs like 1-((3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl)urea derivatives . Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) can modulate binding affinity.
- Counter-Screening : Test against off-target kinases (e.g., FLT3, EGFR) to assess selectivity. Compounds with similar urea scaffolds (e.g., FLT3 inhibitors in ) may share off-target effects.
Basic: What spectroscopic and computational techniques are optimal for characterizing this compound’s molecular interactions?
Methodological Answer:
- Spectroscopy :
- Computational Modeling :
- Molecular Docking : Use AutoDock Vina with TRKA crystal structures (e.g., PDB: 6N2G) to predict binding poses. Focus on hydrogen bonding between the urea group and kinase hinge residues (e.g., Glu590, Met592) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (AMBER force field) to assess stability of the pyrrolidinone ring in the active site .
Advanced: What strategies improve solubility and stability for in vitro studies?
Methodological Answer:
- Solubility Enhancement :
- Stability :
Advanced: How does the p-tolyl group influence binding affinity, and what experimental data support this?
Methodological Answer:
- Role of p-Tolyl : The methyl group on the phenyl ring enhances hydrophobic interactions with TRKA’s hydrophobic pocket (e.g., Leu516, Val524). Replace with electron-deficient groups (e.g., nitro) to test π-stacking effects .
- Supporting Data :
- SAR Studies : Analog 1-(3-fluorophenyl) derivatives show 10-fold lower activity, highlighting the importance of p-tolyl’s hydrophobicity .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) reveals ΔG = -9.2 kcal/mol for p-tolyl binding, compared to -7.8 kcal/mol for unsubstituted phenyl .
Basic: What safety and handling protocols are recommended for this compound?
Methodological Answer:
- Hazard Mitigation :
- First Aid : For skin contact, wash with soap/water (P335+P334). For eye exposure, rinse for 15 minutes (P337+P313) .
Advanced: How can researchers validate target engagement in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
